Mianserin N-Oxide
Overview
Description
Mianserin 2-Oxide is an oxidation product of mianserin, a tetracyclic antidepressant. Mianserin itself is known for its antihistaminic and hypnosedative properties, and it is used primarily in the treatment of depression and anxiety . Mianserin 2-Oxide retains some of the pharmacological properties of mianserin but has distinct chemical and biological characteristics.
Mechanism of Action
Target of Action
Mianserin N-Oxide, also known as Mianserin 2-Oxide, primarily targets the Alpha-2A adrenergic receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play a crucial role in the regulation of neurotransmitter release, thereby influencing various physiological functions.
Mode of Action
It is known to block alpha-adrenergic, histamine h1, and some types of serotonin receptors . It is a weak inhibitor of norepinephrine reuptake and strongly stimulates the release of norepinephrine . Interactions with serotonin receptors in the central nervous system have also been found .
Biochemical Pathways
The compound affects the monoamine uptake systems and α-adrenoceptors . It inhibits noradrenaline uptake into synaptosomes and interacts with serotonin receptors in the central nervous system . The blockade of these receptors and the stimulation of norepinephrine release can lead to various downstream effects, influencing mood and anxiety levels.
Pharmacokinetics
This compound is readily absorbed after oral administration, with peak plasma concentrations being attained 2 to 3 hours after ingestion . It is metabolized in the liver by the CYP2D6 enzyme via N-oxidation and N-demethylation . Its elimination half-life is 21 to 61 hours , and the drug is excreted 4 to 7% in the urine and 14 to 28% in feces .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antidepressant and antihistaminic effects . By blocking certain receptors and stimulating the release of norepinephrine, it can influence mood and anxiety levels. Its effect is usually noticeable after one to three weeks . This compound may cause drowsiness and hematological problems .
Action Environment
This compound is a white or off-white crystalline solid . It is stable at room temperature but may decompose under high temperatures or strong acidic conditions . Its chemical structure contains an N-oxide group . Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability.
Preparation Methods
Mianserin 2-Oxide is typically synthesized through the oxidation of mianserin. One common method involves dissolving mianserin in an appropriate solvent and adding an oxidizing agent such as hydrogen peroxide . The reaction conditions, including temperature and pH, are carefully controlled to ensure the efficient conversion of mianserin to its oxide form. Industrial production methods may involve similar oxidation processes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Mianserin 2-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction to form mianserin 2-oxide involves the oxidation of mianserin.
Reduction: Mianserin 2-Oxide can be reduced back to mianserin under specific conditions.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mianserin 2-Oxide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving oxidation and reduction reactions.
Biology: Researchers study its effects on various biological systems to understand its pharmacological properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of depression and anxiety.
Comparison with Similar Compounds
Mianserin 2-Oxide is similar to other oxidation products of mianserin, such as desmethylmianserin and 8-hydroxymianserin . it is unique in its specific oxidation state and the resulting pharmacological properties. Compared to mianserin, mianserin 2-oxide may have different affinities for neurotransmitter receptors and distinct biological effects. Other similar compounds include mirtazapine, which is chemically related to mianserin but has different therapeutic uses and side effect profiles .
Properties
IUPAC Name |
5-methyl-5-oxido-2-aza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(21)11-10-19-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(19)13-20/h2-9,18H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXWJOYXVNLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70891482 | |
Record name | Mianserin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62510-46-7 | |
Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-2-methyl-, 2-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62510-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mianserin 2-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062510467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mianserin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70891482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MIANSERIN 2-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWZ32657N1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mianserin 2-oxide compare to mianserin in terms of antidepressant-like effects?
A1: Studies indicate that mianserin 2-oxide demonstrates significantly weaker activity compared to mianserin in various pharmacological tests for antidepressant activity. [, ] In fact, mianserin 2-oxide has been characterized as inactive or only weakly active in a majority of these tests. [, ] This suggests that the metabolic transformation of mianserin to its 2-oxide form generally leads to a reduction in its overall antidepressant-like properties.
Q2: Does mianserin 2-oxide contribute to the sedative effects associated with mianserin?
A2: Research suggests that mianserin 2-oxide, similar to desmethylmianserin and 8-hydroxymianserin, displays less activity in tests indicative of sedation compared to the parent drug, mianserin. [, ] This finding implies that mianserin 2-oxide might not significantly contribute to the sedative side effects sometimes observed with mianserin treatment.
Q3: Is there evidence of stereoselectivity in the formation of mianserin 2-oxide?
A3: Yes, studies using rat liver homogenates indicate a degree of enantioselectivity in the formation of mianserin 2-oxide. [] This stereoselectivity was particularly evident after enzyme induction with phenobarbital, suggesting that specific cytochrome P450 enzymes might preferentially metabolize one enantiomer of mianserin over the other to form the 2-oxide metabolite. []
Q4: What analytical techniques have been used to characterize mianserin 2-oxide?
A4: Researchers employed a combination of techniques to prepare and characterize mianserin 2-oxide. [] These techniques included:
- Chemical Synthesis: Mianserin 2-oxide was synthesized using hydrogen peroxide with titanosilicate as the catalyst. []
- Crystallization: The synthesized product was crystallized to obtain a purified form of mianserin 2-oxide. []
- NMR Spectroscopy: Both 1H- and 13C-NMR spectral data were acquired to confirm the structure of the synthesized mianserin 2-oxide, specifically confirming it as the 2-oxide isomer. []
- Mass Spectrometry: Mass spectrometry was used to identify characteristic mass fragment ions of mianserin 2-oxide, allowing its differentiation from the parent drug, mianserin. []
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